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Compound of Interest

Compound Name: 2-Furancarboxaldehyde, 4-nitro-

Cat. No.: B1198717 Get Quote

A comprehensive spectroscopic comparison of 5-nitro-2-furancarboxaldehyde and its parent

compound, 2-furancarboxaldehyde, offering key data and analytical protocols for researchers in

drug discovery and organic synthesis.

While the characterization of 4-nitro-2-furancarboxaldehyde is of interest, publicly available,

detailed spectroscopic data for this specific isomer is scarce. In contrast, its isomer, 5-nitro-2-

furancarboxaldehyde, is extensively characterized and more commonly encountered in

synthetic pathways. This guide provides a detailed comparative analysis of the spectroscopic

properties of 5-nitro-2-furancarboxaldehyde and its parent compound, 2-furancarboxaldehyde,

to illustrate the influence of the nitro functional group on the spectral features. This information

is crucial for the unambiguous identification and characterization of substituted furan

derivatives in a research setting.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-nitro-2-furancarboxaldehyde

and 2-furancarboxaldehyde, providing a clear comparison of their spectral characteristics.

¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-

hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the

electronic environment of each nucleus.
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Compound Nucleus
Chemical Shift (δ, ppm)
and Multiplicity

5-Nitro-2-furancarboxaldehyde ¹H NMR
9.7 (s, 1H, -CHO), 7.8 (d, 1H,

furan-H), 7.4 (d, 1H, furan-H)

¹³C NMR

177.0 (C=O), 156.0 (C-NO₂),

152.0 (C-CHO), 122.0 (furan-

CH), 114.0 (furan-CH)

2-Furancarboxaldehyde ¹H NMR

9.64 (s, 1H, -CHO), 7.21 (d,

1H, furan-H), 6.58 (d, 1H,

furan-H)[1]

¹³C NMR

178.0 (-CHO), 153.06 (C-

CHO), 148.31 (furan-CH),

121.55 (furan-CH), 112.76

(furan-CH)[2]

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies functional groups within a molecule based on their

characteristic vibrational frequencies, measured in wavenumbers (cm⁻¹).

Compound Key IR Absorptions (cm⁻¹)

5-Nitro-2-furancarboxaldehyde

~1700 (C=O stretch, aldehyde), ~1530 and

~1350 (asymmetric and symmetric NO₂ stretch),

~3100 (C-H stretch, aromatic)

2-Furancarboxaldehyde

2847-2715 (O=C-H stretch), 1687/1668 (C=O

stretch, OO-cis and OO-trans conformers),

1472/1463 (vibrational modes)[3]

UV-Vis Spectroscopy Data
UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a

molecule, with the wavelength of maximum absorbance (λmax) being a key parameter.
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Compound λmax (nm) and Solvent

5-Nitro-2-furancarboxaldehyde ~310 nm in various solvents

2-Furancarboxaldehyde ~270-280 nm in various solvents

Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragments, enabling the determination of its molecular weight and structural

features.

Compound
Molecular Ion (M⁺) (m/z) and Key
Fragments

5-Nitro-2-furancarboxaldehyde

Molecular Ion (M⁺): 141. Key fragments often

correspond to the loss of NO₂, CHO, and other

small molecules.

2-Furancarboxaldehyde

Molecular Ion (M⁺): 96. Key fragments typically

arise from the loss of the aldehyde proton (m/z

95) and the entire aldehyde group (m/z 67).

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solid is fully

dissolved, using gentle vortexing if necessary.

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's

software is used to lock onto the deuterium signal of the solvent and to shim the magnetic

field to achieve homogeneity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition: A standard ¹H NMR experiment is run. Typical parameters include a 30-

45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired, often with proton decoupling to

simplify the spectrum to single lines for each unique carbon. A larger sample amount (20-50

mg) and a greater number of scans are typically required due to the lower natural abundance

and sensitivity of the ¹³C nucleus.[4][5]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced

(typically to the residual solvent peak or an internal standard like TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (ATR Method): For Attenuated Total Reflectance (ATR) FT-IR, a small

amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to

ensure good contact between the sample and the crystal.[6][7]

Background Spectrum: A background spectrum of the empty ATR crystal is recorded. This is

necessary to subtract the absorbance of the crystal and the surrounding atmosphere from

the sample spectrum.

Sample Spectrum: The sample is placed on the crystal, and the IR spectrum is recorded.

The instrument's software automatically ratios the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the compound is prepared by accurately weighing a

small amount of the solid and dissolving it in a suitable UV-transparent solvent (e.g., ethanol,

methanol, acetonitrile) in a volumetric flask. Serial dilutions are then made to obtain solutions

of varying concentrations.
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Blank Measurement: A cuvette is filled with the pure solvent to serve as a blank. The

absorbance of the blank is measured and set to zero by the instrument.

Sample Measurement: The cuvette is rinsed and filled with the sample solution. The

absorbance of the sample is measured across the UV-Vis range (typically 200-800 nm).

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the

spectrum. According to the Beer-Lambert law, the absorbance at λmax is directly

proportional to the concentration of the analyte.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe for solid samples or after separation by gas chromatography (GC-MS) or

liquid chromatography (LC-MS).

Ionization: In the ion source, the sample molecules are converted into gas-phase ions.

Electron Ionization (EI) is a common method where a high-energy electron beam bombards

the sample, causing the ejection of an electron to form a molecular ion (M⁺).[8][9][10]

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which

corresponds to the molecular weight of the compound, and the fragmentation pattern, which

provides structural information.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound.
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Caption: Workflow for Spectroscopic Characterization of Organic Compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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